molecular formula C10H11IO3 B3386478 4-(4-Iodophenoxy)butanoic acid CAS No. 731847-94-2

4-(4-Iodophenoxy)butanoic acid

Cat. No.: B3386478
CAS No.: 731847-94-2
M. Wt: 306.1 g/mol
InChI Key: KNJVONAIYWOGAG-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)butanoic acid is an organic compound with the molecular formula C10H11IO3 It is characterized by the presence of an iodophenyl group attached to a butanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)butanoic acid typically involves the reaction of 4-iodophenol with butanoic acid derivatives. One common method is the etherification of 4-iodophenol with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of iodophenoxyquinones.

    Reduction: Formation of iodophenoxybutanol or iodophenoxybutanal.

Scientific Research Applications

4-(4-Iodophenoxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)butanoic acid involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to affect histone deacetylase activity, leading to changes in gene expression and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical transformations also allows it to interact with different biological pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Iodophenyl)butanoic acid
  • 4-(4-Bromophenoxy)butanoic acid
  • 4-(4-Chlorophenoxy)butanoic acid

Comparison

4-(4-Iodophenoxy)butanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(4-iodophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVONAIYWOGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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